Benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl-
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Overview
Description
Benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two chlorine atoms at the 2 and 4 positions, a cyclohexyl group, an ethyl group, and a methyl group, making it a highly substituted benzenesulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl- typically involves multiple steps:
Chlorination: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonation: The chlorinated benzene undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Substitution: The sulfonamide group is then substituted with cyclohexyl, ethyl, and methyl groups through nucleophilic substitution reactions. This step may involve the use of reagents such as cyclohexylamine, ethylamine, and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl- involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 2-methyl-
- Benzenesulfonamide, 2,5-dichloro-N-methyl-
Uniqueness
Benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group, along with the ethyl and methyl groups, enhances its lipophilicity and potential interactions with biological membranes and proteins.
This detailed article provides a comprehensive overview of benzenesulfonamide, 2,4-dichloro-N-cyclohexyl-N-ethyl-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1206125-15-6 |
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Molecular Formula |
C15H21Cl2NO2S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexyl-N-ethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)14-10-9-13(16)11(2)15(14)17/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
LHWUEGMFVAZAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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